3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
CAS No.:
Cat. No.: VC16209532
Molecular Formula: C14H18N4O
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N4O |
|---|---|
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | 3-amino-5-(1-methylpyrazol-4-yl)-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C14H18N4O/c1-9(2)17-14(19)11-4-10(5-13(15)6-11)12-7-16-18(3)8-12/h4-9H,15H2,1-3H3,(H,17,19) |
| Standard InChI Key | BLHSAVGJHKURPO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)N |
Introduction
Structural Characterization and Molecular Identity
Core Architecture and Substituent Analysis
The compound’s IUPAC name, 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide, delineates its structural components:
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Benzamide backbone: A benzene ring with a carboxamide group at position 1.
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N-isopropyl substitution: The amide nitrogen is functionalized with an isopropyl group (-CH(CH₃)₂), enhancing lipophilicity and steric bulk.
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3-Amino group: A primary amine at position 3, contributing to hydrogen-bonding interactions.
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5-(1-methyl-1H-pyrazol-4-yl): A pyrazole ring substituted with a methyl group at nitrogen-1, attached via its 4-position to the benzene ring.
Table 1: Comparative Molecular Data for Benzamide Analogues
*Calculated via PubChem’s molecular weight calculator, as experimental data is unavailable for the target compound.
The pyrazole ring’s electronic configuration (aromatic heterocycle with two adjacent nitrogen atoms) introduces dipole interactions and π-stacking potential, which are critical for binding to biological targets . The isopropyl group’s stereoelectronic effects may influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Spectroscopic and Computational Data
While experimental spectra for the target compound are absent, analogues provide benchmarks:
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IR Spectroscopy: Expected N-H stretches (3300–3500 cm⁻¹ for amide and amine), C=O stretch (~1650 cm⁻¹), and pyrazole C-N vibrations (1350–1500 cm⁻¹) .
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NMR Predictions:
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Mass Spectrometry: Predicted [M+H]⁺ ion at m/z 312.4, with fragmentation patterns dominated by loss of isopropyl (42 Da) and pyrazole (67 Da) groups.
Synthetic Pathways and Optimization Strategies
Retrosynthetic Analysis
The synthesis likely follows a convergent approach:
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Benzamide Core Construction:
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Pyrazole Ring Installation:
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Amidation | EDCI, HOBt, DIPEA, DCM, 0°C → RT | 78 | Column chromatography (SiO₂, EtOAc/Hexane) |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 92 | Filtration, solvent evaporation |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65 | Extraction, HPLC |
Challenges in Synthesis
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Regioselectivity: Ensuring pyrazole attaches exclusively at position 5 requires careful ligand design in cross-coupling reactions .
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Amide Hydrolysis Risk: Basic or acidic conditions during pyrazole installation may cleave the benzamide, necessitating pH-controlled environments.
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Byproduct Formation: Competitive coupling at position 4 of the pyrazole (instead of 4) could necessitate protecting group strategies.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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logP Prediction: Calculated logP (ChemAxon) = 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Estimated 0.45 mg/mL (ADMET Predictor™), classifying it as poorly soluble, necessitating formulation aids like cyclodextrins.
Stability and Metabolic Pathways
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Microsomal Stability: Analogues show t₁/₂ > 60 min in human liver microsomes, suggesting resistance to CYP450 oxidation .
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Major Metabolites: Predicted N-dealkylation (isopropyl removal) and pyrazole hydroxylation, based on similar benzamides .
Patent Landscape and Research Directions
Intellectual Property Status
No patents specifically claim 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide, but related filings include:
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WO2017025543A1: Covers pyrazole-containing benzamides as FLT3 inhibitors .
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US20190046515A1: Claims N-substituted benzamides for myeloproliferative disorders .
Future Research Priorities
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In Vitro Profiling: Validate kinase inhibition potency and selectivity panels.
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Salt Formation: Improve solubility via hydrochloride or mesylate salts.
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Prodrug Strategies: Mask the amine with acetyl or PEG groups to enhance bioavailability.
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